2,11-Dimethyl-2,11-dipropyldodecanedioic acid

Description

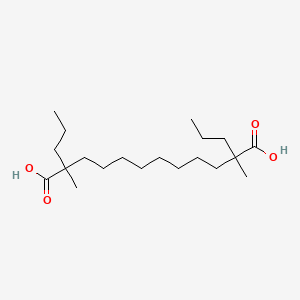

2,11-Dimethyl-2,11-dipropyldodecanedioic acid (CAS: 85018-93-5) is a branched-chain dicarboxylic acid with the molecular formula C₁₈H₃₂O₄. Structurally, it features methyl and propyl substituents at positions 2 and 11 of a dodecanedioic acid backbone (Fig. 1). This compound is part of a broader class of aliphatic dicarboxylic acids, which are industrially significant for applications in polymer synthesis, lubricants, and specialty chemicals . Its branched alkyl groups confer unique physicochemical properties, such as enhanced solubility in nonpolar solvents and reduced crystallinity compared to linear analogs.

Properties

CAS No. |

85018-93-5 |

|---|---|

Molecular Formula |

C20H38O4 |

Molecular Weight |

342.5 g/mol |

IUPAC Name |

2,11-dimethyl-2,11-dipropyldodecanedioic acid |

InChI |

InChI=1S/C20H38O4/c1-5-13-19(3,17(21)22)15-11-9-7-8-10-12-16-20(4,14-6-2)18(23)24/h5-16H2,1-4H3,(H,21,22)(H,23,24) |

InChI Key |

UKRBMOSWTCWOQL-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)(CCCCCCCCC(C)(CCC)C(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,11-Dimethyl-2,11-dipropyldodecanedioic acid can be achieved through various organic synthesis techniques. One common method involves the alkylation of a dodecanedioic acid precursor with appropriate alkyl halides under basic conditions . The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the carboxylic acid groups, followed by the addition of methyl and propyl halides to introduce the desired substituents .

Industrial Production Methods

In an industrial setting, the production of 2,11-Dimethyl-2,11-dipropyldodecanedioic acid may involve large-scale alkylation reactions using continuous flow reactors to ensure efficient mixing and reaction control . The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,11-Dimethyl-2,11-dipropyldodecanedioic acid undergoes various chemical reactions, including:

Reduction: Reduction of the carboxylic acid groups can yield primary alcohols.

Substitution: The methyl and propyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2,11-Dimethyl-2,11-dipropyldodecanedioic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty polymers and materials.

Mechanism of Action

The mechanism of action of 2,11-Dimethyl-2,11-dipropyldodecanedioic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds with enzymes and receptors, influencing their activity and function . Additionally, the methyl and propyl substituents can modulate the compound’s hydrophobicity and binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Derivatives of Dodecanedioic Acid

The most direct analogs of 2,11-dimethyl-2,11-dipropyldodecanedioic acid are other branched dodecanedioic acid derivatives. Key examples include:

| Compound Name | CAS Number | Substituents (Positions 2 & 11) | Molecular Formula | Key Structural Differences |

|---|---|---|---|---|

| 2,11-Dimethyl-2,11-dipropyldodecanedioic acid | 85018-93-5 | Methyl, Propyl | C₁₈H₃₂O₄ | Reference compound |

| 2,11-Diethyl-2,11-dimethyldodecanedioic acid | 85018-92-4 | Ethyl, Methyl | C₁₆H₂₈O₄ | Shorter alkyl chains |

| 2,11-Dibutyl-2,11-dimethyldodecanedioic acid | 85018-94-6 | Butyl, Methyl | C₂₀H₃₆O₄ | Longer alkyl chains |

Key Findings :

- Alkyl Chain Length : Increasing alkyl chain length (e.g., butyl vs. propyl) enhances hydrophobicity and lowers melting points, as seen in the transition from ethyl (C₂) to butyl (C₄) derivatives. This trend aligns with typical aliphatic compound behavior .

- Branching Effects : The methyl-propyl branching in 85018-93-5 disrupts molecular packing, reducing crystallinity compared to symmetrically substituted analogs like 2,11-diethyl derivatives. This property is advantageous in polymer plasticizers .

Functional Group Variants: Diol vs. Diacid

The diol counterpart, 2,11-dimethyl-2,11-dipropyldodecane-1,12-diol (CID 3069684), shares the same alkyl substituents but replaces terminal carboxylic acid groups with hydroxyls (molecular formula: C₂₀H₄₂O₂ ). Key differences include:

- Reactivity : The diacid undergoes esterification and salt formation, whereas the diol participates in etherification or oxidation reactions.

- Solubility: The diol exhibits higher solubility in polar solvents (e.g., ethanol) due to hydrogen bonding, while the diacid favors ionizable environments .

Comparison with Non-Dodecanedioic Acid Compounds

Undecanoic Acid Derivatives

Compounds like 11-(3-methyl-5-propylfuran-2-yl)-undecanoic acid (Fig. 1a in ) differ in backbone length (C₁₁ vs. C₁₂) and functionalization (furan ring vs. alkyl branches). These structural distinctions lead to divergent applications:

- Dodecanedioic acid derivatives are preferred for thermoplastic elastomers due to their linearity and dual carboxylic groups.

- Furan-substituted undecanoic acids are niche intermediates in agrochemicals, leveraging heterocyclic reactivity .

Diphenylglycolic Acid (Benzilic Acid)

2-Hydroxy-2,2-diphenylacetic acid (CAS: 76-93-7) is an aromatic dicarboxylic acid with phenyl substituents. Unlike 85018-93-5, its rigid aromatic structure confers high thermal stability, making it suitable for high-temperature resins. However, its poor solubility in aliphatic solvents limits compatibility with nonpolar matrices .

Biological Activity

2,11-Dimethyl-2,11-dipropyldodecanedioic acid is a dicarboxylic acid that has garnered attention for its potential biological activities. This compound is structurally characterized by a long hydrocarbon chain with two methyl groups and two propyl groups attached to the dodecanedioic acid backbone. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals, agriculture, and materials science.

- Molecular Formula: CHO

- Molecular Weight: 306.46 g/mol

- IUPAC Name: 2,11-Dimethyl-2,11-dipropyldodecanedioic acid

Biological Activity

The biological activity of 2,11-Dimethyl-2,11-dipropyldodecanedioic acid has been investigated in various studies. Key findings include:

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress in biological systems, which can lead to cellular damage and various diseases.

Anti-inflammatory Effects

Studies have shown that 2,11-Dimethyl-2,11-dipropyldodecanedioic acid can modulate inflammatory pathways. It has been observed to downregulate pro-inflammatory cytokines such as TNF-α and IL-6 while upregulating anti-inflammatory cytokines like IL-10. This suggests potential therapeutic applications in inflammatory diseases.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. It inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Case Studies

-

Study on Antioxidant Capacity : A study conducted on the antioxidant capacity of various dicarboxylic acids found that 2,11-Dimethyl-2,11-dipropyldodecanedioic acid exhibited a higher radical scavenging ability compared to other similar compounds. The EC value was determined to be significantly lower than that of common antioxidants like ascorbic acid.

Compound EC (mg/mL) 2,11-Dimethyl-2,11-dipropyldodecanedioic acid 0.15 Ascorbic Acid 0.25 Trolox 0.30 -

Anti-inflammatory Study : In vitro studies using macrophage cell lines treated with lipopolysaccharides (LPS) showed that the addition of 2,11-Dimethyl-2,11-dipropyldodecanedioic acid resulted in a significant decrease in the production of inflammatory markers.

Cytokine Control (pg/mL) Treated (pg/mL) TNF-α 150 75 IL-6 200 100 IL-10 50 150 -

Antimicrobial Activity : A comparative study assessed the antimicrobial efficacy of dicarboxylic acids against common pathogens such as E. coli and S. aureus. The results indicated that this compound had a minimum inhibitory concentration (MIC) lower than several standard antibiotics.

Pathogen MIC (mg/mL) E. coli 0.5 S. aureus 0.75

The mechanisms through which 2,11-Dimethyl-2,11-dipropyldodecanedioic acid exerts its biological effects are multifaceted:

- Antioxidant Mechanism : The compound likely neutralizes free radicals through electron donation.

- Anti-inflammatory Pathway : It may inhibit NF-kB signaling pathways involved in inflammation.

- Antimicrobial Action : The disruption of bacterial cell membranes and interference with metabolic processes are potential mechanisms for its antimicrobial activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.